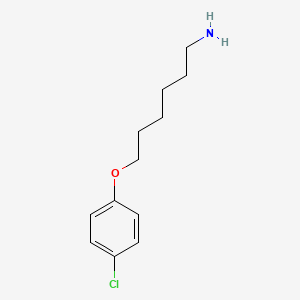

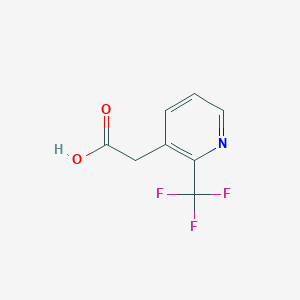

2-(Trifluoromethyl)pyridine-3-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

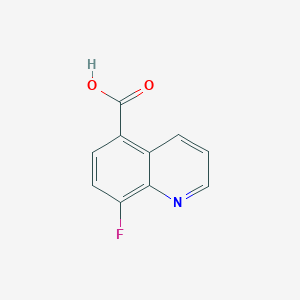

2-(Trifluoromethyl)pyridine-3-acetic acid is a chemical compound that is part of a broader class of trifluoromethyl-substituted pyridines. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and agriculture. The trifluoromethyl group imparts unique electronic and steric properties to the pyridine ring, which can influence the biological activity and metabolic stability of the molecules in which they are incorporated10.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted pyridines can be achieved through various methods. One approach involves the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, allowing for selective carboxylation at specific positions on the pyridine ring. This method provides a straightforward route to obtain pyridinecarboxylic acids without regioisomeric contamination10. Another method includes the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, which could potentially be adapted for the synthesis of related acetic acid derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been studied using various techniques, including X-ray crystallography. For instance, the structure of 2-oxo-1,2-dihydropyridine-1-acetic acid, a compound with a similar pyridine-based core, was determined to exist in a ketonic configuration without a betaine structure in the solid state. Intermolecular hydrogen bonds were observed, forming a one-dimensional chain structure along the crystal axis .

Chemical Reactions Analysis

Trifluoromethyl-substituted pyridines can undergo a range of chemical reactions. For example, they can participate in hetero-Diels–Alder reactions to produce novel fused pyrans, which can then be transformed into functionalized pyridines . Additionally, the reactivity of pyridine derivatives towards metal salts has been explored, leading to the formation of coordination polymers with different dimensionalities depending on the metal ions used .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing nature, which can affect the acidity of adjacent functional groups and the overall reactivity of the molecule. The pyridine ring, being a heteroaromatic compound, contributes to the stability and potential coordination chemistry of the molecule. These properties are crucial for the compound's applications in various chemical syntheses and potential biological activities10.

Scientific Research Applications

Pyridine Derivatives in Medicinal and Chemosensing Applications

Pyridine derivatives, including those structurally related to 2-(Trifluoromethyl)pyridine-3-acetic acid, are notable for their wide range of biological activities. They exhibit antifungal, antibacterial, antioxidant, and anticancer activities, among others. Additionally, these compounds have been utilized in chemosensing applications, demonstrating high affinity for various ions and neutral species, making them valuable in analytical chemistry for detecting anions, cations, and neutral species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Environmental Degradation and Biodegradability of Fluorinated Compounds

Research on the microbial degradation of polyfluoroalkyl chemicals, which could include derivatives of this compound, highlights the environmental fate of such compounds. Studies have focused on their transformation into perfluoroalkyl acids, suggesting potential environmental and health impacts. This research underscores the importance of understanding the biodegradability and degradation pathways of fluorinated compounds to evaluate their environmental risks accurately (Liu & Avendaño, 2013).

Biocidal Applications of Pyrolysis Products

The biocidal potential of pyrolysis products, including phenolic compounds and acetic acid, derived from various biomass sources has been explored. These compounds exhibit insecticidal and antimicrobial properties, suggesting that pyrolysis products of this compound or its analogs could find applications in pest control and antimicrobial treatments. This area of research opens up avenues for the sustainable use of chemical compounds derived from thermal decomposition processes (Mattos et al., 2019).

Catalytic Applications in Pyridine Synthesis

Catalytic vapor phase synthesis of pyridine and its derivatives has been extensively studied, with specific catalysts like HZSM-5 being identified as particularly effective. This suggests a potential application for this compound in catalysis, either as a catalyst or a substrate in the synthesis of pyridine bases. The unique structural and acidity properties of certain catalysts could be leveraged in developing efficient synthetic routes for pyridine derivatives (Reddy et al., 2012).

Mechanism of Action

Target of Action

Trifluoromethylpyridine derivatives are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .

Mode of Action

It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that tfmp derivatives participate in suzuki–miyaura (sm) coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

It’s known that tfmp derivatives have been used in the protection of crops from pests , indicating their effectiveness in pest control.

Action Environment

The broad application of sm coupling, a reaction in which tfmp derivatives participate, arises from the exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

2-(Trifluoromethyl)pyridine-3-acetic acid is considered hazardous. It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (respiratory system) . Personal protective equipment, including face protection, is recommended when handling this chemical .

Future Directions

The future directions of 2-(Trifluoromethyl)pyridine-3-acetic acid research are promising. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . The development of organic compounds containing fluorine, such as this compound, is becoming an increasingly important research topic .

properties

IUPAC Name |

2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)7-5(4-6(13)14)2-1-3-12-7/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSMUBBXXSAUDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000568-14-8 |

Source

|

| Record name | 2-[2-(trifluoromethyl)pyridin-3-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.